Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate: is a complex organic compound with a unique structure that includes a piperidine ring, a methoxycarbonyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the methoxycarbonyl and nitrophenyl groups. Common reagents used in the synthesis include tert-butyl piperidine-1-carboxylate, methoxycarbonyl chloride, and nitrobenzaldehyde. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the design of new drugs and therapeutic agents .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research. Its derivatives may exhibit bioactivity that can be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 3-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
Comparison: Compared to similar compounds, Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate stands out due to its unique combination of functional groups. The presence of both methoxycarbonyl and nitrophenyl groups provides distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H29N3O6 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
tert-butyl 3-[4-[(3-methoxycarbonyl-2-nitrophenyl)methylideneamino]phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H29N3O6/c1-25(2,3)34-24(30)27-14-6-8-19(16-27)17-10-12-20(13-11-17)26-15-18-7-5-9-21(23(29)33-4)22(18)28(31)32/h5,7,9-13,15,19H,6,8,14,16H2,1-4H3 |
InChI Key |
MJUUZWFJCUOFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N=CC3=C(C(=CC=C3)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.